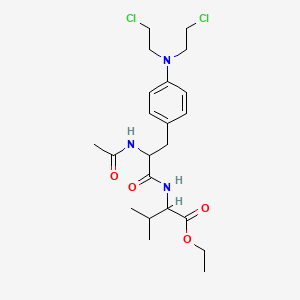

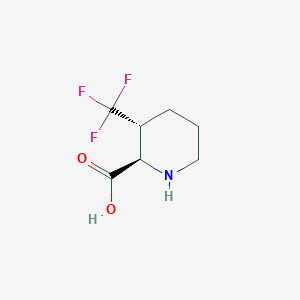

![molecular formula C8H14N2O B11716075 [1-(butan-2-yl)-1H-pyrazol-5-yl]methanol](/img/structure/B11716075.png)

[1-(butan-2-yl)-1H-pyrazol-5-yl]methanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

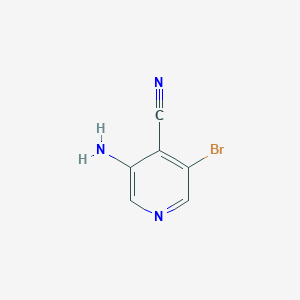

[1-(ブタン-2-イル)-1H-ピラゾール-5-イル]メタノールは、ピラゾール類に属する化学化合物です。ピラゾール類は、隣接する位置に2つの窒素原子を含む5員環複素環化合物です。

製造方法

合成経路と反応条件

[1-(ブタン-2-イル)-1H-ピラゾール-5-イル]メタノールの合成は、いくつかの方法で達成できます。一般的なアプローチの1つは、ヒドラジン類と1,3-ジケトンの環化であり、続いて官能基化が行われます。 例えば、置換ヒドラジンとジケトンを酸性または塩基性条件下で反応させることにより、目的のピラゾール誘導体が得られます .

工業的製造方法

工業的な環境では、ピラゾール誘導体の製造は、ヒドラジン類とカルボニル化合物の縮合、続いて環化と官能基化の段階を含む多段階プロセスがしばしば用いられます。 これらのプロセスは、高収率と高純度を達成するために最適化されており、触媒や特定の反応条件を用いることで効率が向上しています .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of [1-(butan-2-yl)-1H-pyrazol-5-yl]methanol can be achieved through several methods. One common approach involves the cyclization of hydrazines with 1,3-diketones, followed by subsequent functionalization. For instance, the reaction of a substituted hydrazine with a diketone under acidic or basic conditions can yield the desired pyrazole derivative .

Industrial Production Methods

In industrial settings, the production of pyrazole derivatives often involves multi-step processes that include the condensation of hydrazines with carbonyl compounds, followed by cyclization and functionalization steps. These processes are optimized for high yield and purity, often employing catalysts and specific reaction conditions to enhance efficiency .

化学反応の分析

反応の種類

[1-(ブタン-2-イル)-1H-ピラゾール-5-イル]メタノールは、次のようなさまざまな化学反応を起こします。

酸化: ヒドロキシル基を酸化して、対応するケトンまたはアルデヒドを生成することができます。

還元: この化合物を還元して、さまざまなアルコール誘導体を生成することができます。

置換: ピラゾール環上の水素原子は、さまざまな官能基と置換することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO₄) や三酸化クロム (CrO₃) があります。

還元: 水素化アルミニウムリチウム (LiAlH₄) や水素化ホウ素ナトリウム (NaBH₄) などの還元剤がしばしば使用されます。

置換: ハロゲン化反応は、臭素 (Br₂) や塩素 (Cl₂) などの試薬を用いて、制御された条件下で行うことができます.

生成される主な生成物

これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 例えば、ヒドロキシル基の酸化によりケトンが生成される一方、置換反応によりピラゾール環にさまざまな官能基が導入されます .

科学的研究の応用

[1-(ブタン-2-イル)-1H-ピラゾール-5-イル]メタノールは、科学研究においていくつかの応用があります。

化学: より複雑な複素環化合物の合成のためのビルディングブロックとして役立ちます。

生物学: 酵素阻害の研究に使用され、配位化学におけるリガンドとしても使用されます。

医学: この化合物は、抗炎症作用や鎮痛作用など、潜在的な治療的応用があります。

作用機序

[1-(ブタン-2-イル)-1H-ピラゾール-5-イル]メタノールの作用機序は、特定の分子標的との相互作用に関係しています。この化合物は、酵素阻害剤として作用し、活性部位に結合して基質のアクセスを妨げることができます。 この相互作用は、さまざまな生化学経路を調節し、観察される効果をもたらします .

類似化合物との比較

類似化合物

[3-(tert-ブチル)-N-(4-メトキシベンジル)-1-メチル-1H-ピラゾール-5-アミン]: この化合物は、ピラゾールコアを共有していますが、置換基が異なり、化学的性質と用途が異なります.

ビス(ピラゾリル)メタン: これらの化合物は、2つのピラゾール環を含み、配位化学において、金属錯体のためのリガンドとして使用されます.

独自性

特性

分子式 |

C8H14N2O |

|---|---|

分子量 |

154.21 g/mol |

IUPAC名 |

(2-butan-2-ylpyrazol-3-yl)methanol |

InChI |

InChI=1S/C8H14N2O/c1-3-7(2)10-8(6-11)4-5-9-10/h4-5,7,11H,3,6H2,1-2H3 |

InChIキー |

ZVIUQHFGVSVIDN-UHFFFAOYSA-N |

正規SMILES |

CCC(C)N1C(=CC=N1)CO |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

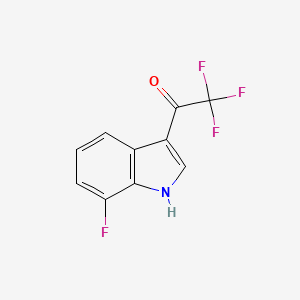

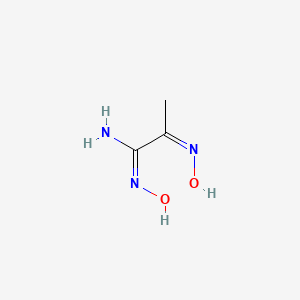

![Methyl 2-[4-(Trifluoromethoxy)phenyl]pyrimidine-4-carboxylate](/img/structure/B11716002.png)

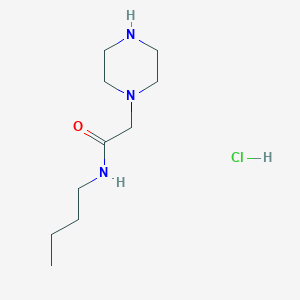

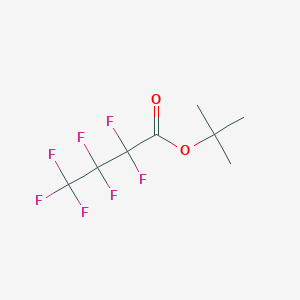

![(9S)-1-methyl-5-propyl-3,7-diazabicyclo[3.3.1]nonan-9-ol](/img/structure/B11716006.png)

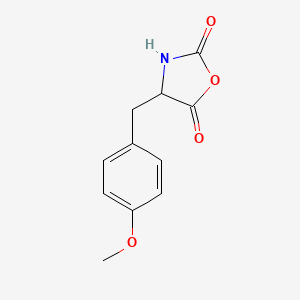

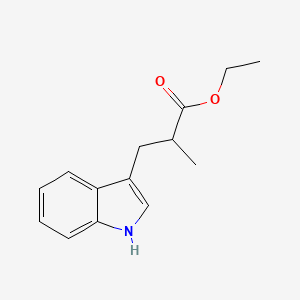

![3-Cyclopropyl-5-[(2S,4R)-4-methoxypyrrolidin-2-yl]-1H-1,2,4-triazole hydrochloride](/img/structure/B11716025.png)

![{4H,5H,6H,7H,8H-pyrazolo[1,5-a][1,4]diazepin-7-yl}methanol](/img/structure/B11716031.png)

![1-(3,4-Dimethoxyphenyl)-3-[(4-hydroxyphenyl)amino]prop-2-en-1-one](/img/structure/B11716058.png)